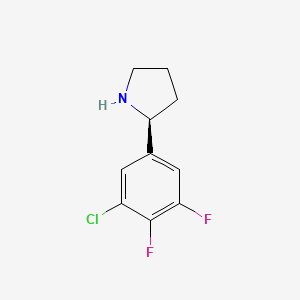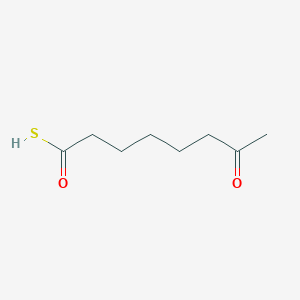
7-Oxooctanethioic O-acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Oxooctanethioic O-acid is a chemical compound with the molecular formula C8H14O2S It is known for its unique structure, which includes a thioic acid group and a ketone functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 7-Oxooctanethioic O-acid typically involves the reaction of octanoic acid derivatives with sulfur-containing reagents. One common method includes the use of 2,2’-dithiodipyridine in acetonitrile (ACN) as a solvent. The reaction mixture is adjusted to a pH of 7 using sodium phosphate buffer and stirred for a specific duration .
Industrial Production Methods: While detailed industrial production methods are not widely documented, the synthesis generally follows similar principles as laboratory methods but on a larger scale. This involves optimizing reaction conditions to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: 7-Oxooctanethioic O-acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The thioic acid group can participate in substitution reactions, forming different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) are often used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products: The major products formed from these reactions include sulfoxides, sulfones, alcohols, and various substituted derivatives, depending on the reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
7-Oxooctanethioic O-acid has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a test compound in mass spectrometry studies.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as an antioxidant.
Industry: It is used in the synthesis of various industrial chemicals and materials.
Wirkmechanismus
The mechanism of action of 7-Oxooctanethioic O-acid involves its interaction with molecular targets through its functional groups. The ketone group can participate in nucleophilic addition reactions, while the thioic acid group can form strong interactions with metal ions and other electrophiles. These interactions can modulate various biochemical pathways and processes .
Vergleich Mit ähnlichen Verbindungen
7-Oxooctanoic acid: A similar compound with a ketone group but lacking the thioic acid group.
Octanoic acid: A simpler fatty acid without the ketone or thioic acid groups.
Eigenschaften
Molekularformel |
C8H14O2S |
|---|---|
Molekulargewicht |
174.26 g/mol |
IUPAC-Name |
7-oxooctanethioic S-acid |
InChI |
InChI=1S/C8H14O2S/c1-7(9)5-3-2-4-6-8(10)11/h2-6H2,1H3,(H,10,11) |
InChI-Schlüssel |
IPLZNKCINKZBBZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)CCCCCC(=O)S |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


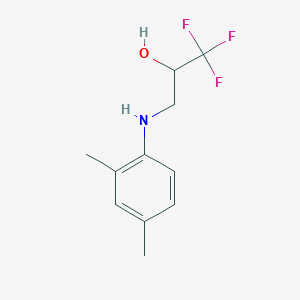
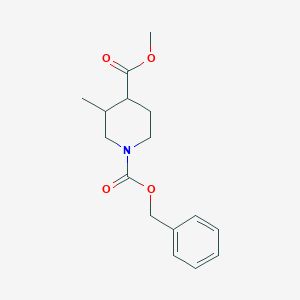

![tert-Butyl 2-cyano-1-oxa-9-azadispiro[2.2.56.23]tridecane-9-carboxylate](/img/structure/B13336250.png)
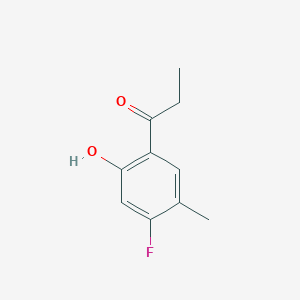


![2-(Benzo[b]thiophen-4-yl)-2,6-diazaspiro[3.3]heptane](/img/structure/B13336257.png)


![2-Cyclopropyl-8-methylimidazo[1,2-A]pyridine-3-carbaldehyde](/img/structure/B13336274.png)
